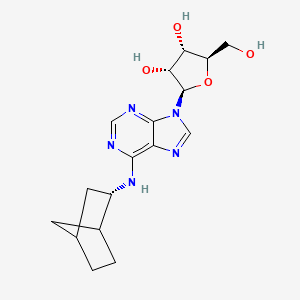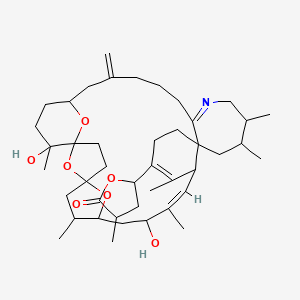
Spirolide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirolide D belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Spirolide D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, spirolide D is primarily located in the membrane (predicted from logP). Outside of the human body, spirolide D can be found in mollusks. This makes spirolide D a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
1. Origin and Biological Activity
Spirolides are metabolites of the dinoflagellates Alexandrium ostenfeldii and Alexandrium peruvianum, identified from contaminated mussels, scallops, and toxic plankton. Spirolide D, as part of the spirolide family, exhibits biological activity targeting muscarinic and nicotinic acetylcholine receptors and activating L-type transmembrane Ca2+ channels (Guéret & Brimble, 2010).
2. Marine Toxin Studies
Spirolides are recognized as marine toxins and have been extensively studied for their structural characteristics through mass spectrometry. These studies aid in understanding the complex nature and potential risks associated with spirolide compounds, including Spirolide D (Sleno, Chalmers & Volmer, 2004).
3. Neurological Research
In neurological studies, Spirolides have shown promise in research on neurodegenerative disorders. Specifically, certain spirolides have demonstrated potential in ameliorating neurotoxicity and enhancing cholinergic system development in human neuronal stem cell differentiation (Boente-Juncal et al., 2018).
4. Toxicology Investigations
Investigations into the toxicology of Spirolides have shown varied responses in different administration methods, highlighting the complexity of their toxicological profile and the need for continued research in this area (Munday et al., 2011).
5. Potential Therapeutic Applications
Some spirolides have shown potential therapeutic applications, such as in Alzheimer's disease research, where they have been observed to improve beta-amyloid and neuronal markers in model studies (Alonso et al., 2013).
Propiedades
Número CAS |
170713-73-2 |
|---|---|
Nombre del producto |
Spirolide D |
Fórmula molecular |
C43H65NO7 |
Peso molecular |
708 g/mol |
Nombre IUPAC |
5-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one |
InChI |
InChI=1S/C43H65NO7/c1-25-10-9-11-38-41(22-28(4)30(6)24-44-38)15-13-33(37-20-27(3)39(46)48-37)31(7)34(41)19-26(2)35(45)21-36-29(5)23-42(50-36)16-17-43(51-42)40(8,47)14-12-32(18-25)49-43/h19,27-30,32,34-37,45,47H,1,9-18,20-24H2,2-8H3/b26-19- |
Clave InChI |
DCBUZOVCNASVLD-LGUFXXKBSA-N |
SMILES isomérico |
CC1CC(OC1=O)C2=C(C3/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)\C)C |
SMILES |
CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C |
SMILES canónico |
CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C |
Sinónimos |
spirolide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



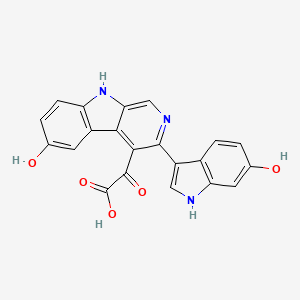
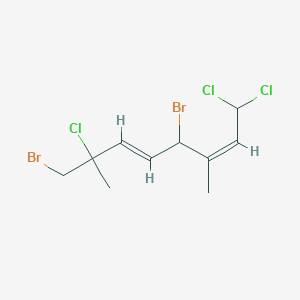
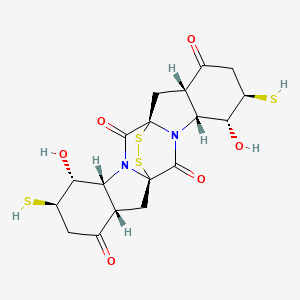
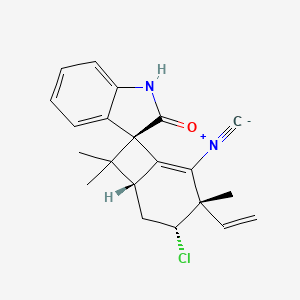
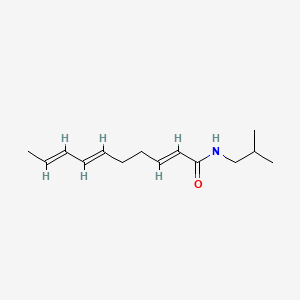
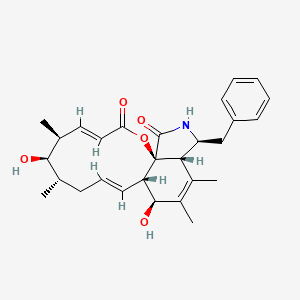
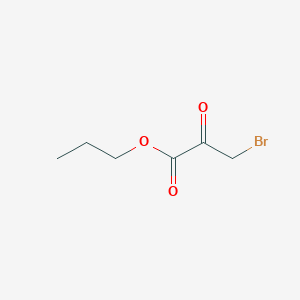
![2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1245570.png)
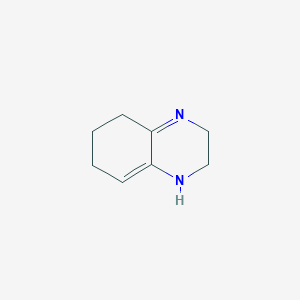
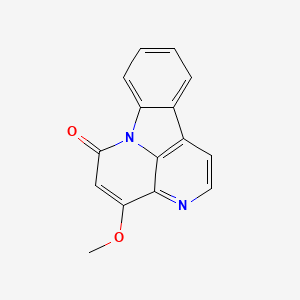
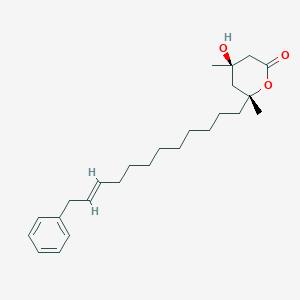
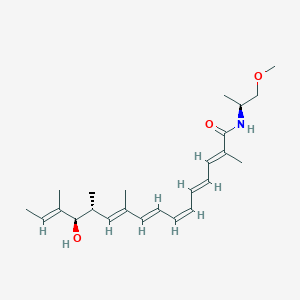
![7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1245578.png)
